molecular formula C7H13ClO B1525601 3-(Chloromethyl)cyclohexan-1-ol CAS No. 99419-63-3

3-(Chloromethyl)cyclohexan-1-ol

Cat. No. B1525601
CAS RN: 99419-63-3
M. Wt: 148.63 g/mol
InChI Key: CNBXMNAOXSVAFB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)cyclohexan-1-ol is an organic compound with the CAS Number: 99419-63-3 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of 3-(Chloromethyl)cyclohexan-1-ol is C7H13ClO . It has a molecular weight of 148.63 .


Physical And Chemical Properties Analysis

3-(Chloromethyl)cyclohexan-1-ol is a liquid at room temperature .

Scientific Research Applications

Medicine: Synthesis of Therapeutic Agents

3-(Chloromethyl)cyclohexan-1-ol serves as a precursor in the synthesis of various therapeutic agents. Its structure is pivotal in the formation of compounds that exhibit biological activity, potentially leading to the development of new medications. For instance, its derivatives may be explored for their efficacy in treating conditions such as inflammation or chronic pain .

Agriculture: Pesticide Development

In agriculture, 3-(Chloromethyl)cyclohexan-1-ol can be utilized to create intermediates for pesticides. The chloromethyl group in its structure can act as an alkylating agent, which is useful in the synthesis of compounds that target specific pests without harming crops or the environment .

Materials Science: Polymer Synthesis

This compound finds applications in materials science, particularly in the synthesis of polymers. Its cyclohexanol moiety can be incorporated into polymer chains to alter their properties, such as increasing flexibility or enhancing thermal stability, which is beneficial for creating specialized materials .

Environmental Science: Pollutant Degradation

Researchers in environmental science may investigate the use of 3-(Chloromethyl)cyclohexan-1-ol in the degradation of pollutants. Its chemical structure could be modified to break down toxic substances in the environment, aiding in bioremediation efforts .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound’s reactivity makes it a candidate for studying enzyme inhibition. By interacting with specific amino acid residues in enzymes, it can help in understanding the mechanisms of enzyme action and inhibition, which is crucial for drug design .

Pharmacology: Drug Delivery Systems

The hydroxyl group in 3-(Chloromethyl)cyclohexan-1-ol can be exploited to create prodrugs or to enhance the solubility of pharmaceutical compounds. This can improve drug delivery systems, ensuring that medications are more effectively absorbed by the body .

Chemical Engineering: Process Optimization

In chemical engineering, this compound can be used to optimize synthesis processes. Its reactivity can be harnessed to develop more efficient pathways for chemical reactions, reducing waste and improving yields in industrial settings .

Analytical Chemistry: Chromatography Standards

Finally, 3-(Chloromethyl)cyclohexan-1-ol can be used as a standard in chromatographic analyses. Its unique chemical signature allows it to serve as a reference point for identifying other compounds in complex mixtures, which is essential for quality control in various industries .

Safety And Hazards

The compound is classified as dangerous, with hazard statements H314 and H335 . This means it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) .

properties

IUPAC Name

3-(chloromethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBXMNAOXSVAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)cyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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